molecular formula C14H12BrNO3 B1397822 Methyl 3-(benzyloxy)-6-bromopicolinate CAS No. 1235142-25-2

Methyl 3-(benzyloxy)-6-bromopicolinate

Cat. No.: B1397822
CAS No.: 1235142-25-2
M. Wt: 322.15 g/mol
InChI Key: WSEBBCRCXQNTPG-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-6-bromopicolinate is an organic compound that belongs to the class of picolinates It is characterized by a bromine atom at the 6th position and a benzyloxy group at the 3rd position on the picolinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to achieve selective bromination at the 6th position . The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base .

Industrial Production Methods

Industrial production methods for Methyl 3-(benzyloxy)-6-bromopicolinate are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-6-bromopicolinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Applications

  • Antidotes for Organophosphate Poisoning :
    • Recent studies have indicated that compounds similar to methyl 3-(benzyloxy)-6-bromopicolinate may serve as effective antidotes for organophosphate poisoning. Organophosphates are potent neurotoxins used in pesticides and as chemical warfare agents. Research has shown that derivatives of this compound can reactivate acetylcholinesterase (AChE) inhibited by organophosphates, thus restoring normal cholinergic function .
  • PDE Inhibitors :
    • The compound's structural features suggest potential as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE4, which is implicated in various inflammatory diseases such as asthma and COPD. By inhibiting PDE4, these compounds may enhance cAMP levels, providing therapeutic benefits in treating inflammatory conditions .
  • Antiviral Activity :
    • There is emerging interest in the antiviral properties of compounds related to this compound. Some derivatives have shown promise as inhibitors of viral polymerases, particularly against hepatitis C virus (HCV), which could lead to new antiviral therapies .

Case Study 1: Organophosphate Reactivation

A study demonstrated the efficacy of a related compound in reactivating AChE in vitro after inhibition by sarin, a potent organophosphate nerve agent. The results indicated significantly improved reactivation rates compared to existing antidotes like pralidoxime (2-PAM), highlighting the potential of this compound derivatives in emergency medicine .

Case Study 2: PDE4 Inhibition

In preclinical trials, a derivative of this compound was tested for its ability to inhibit PDE4 in human monocytes. The results showed a dose-dependent increase in cAMP levels, suggesting that this compound could be developed into a treatment for chronic inflammatory diseases .

Research Findings

Application AreaCompound TypeFindingsReferences
Organophosphate AntidoteReactivator of AChEEffective reactivation post-sarin exposure
PDE InhibitioncAMP EnhancerIncreased cAMP levels in monocytes
AntiviralHCV Polymerase InhibitorPotential for new antiviral therapies

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-6-bromopicolinate depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would be related to its interaction with biological targets, which could involve binding to enzymes or receptors and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(benzyloxy)-5-bromopicolinate
  • Methyl 3-(benzyloxy)-4-bromopicolinate
  • Methyl 3-(benzyloxy)-2-bromopicolinate

Uniqueness

Methyl 3-(benzyloxy)-6-bromopicolinate is unique due to the specific positioning of the bromine and benzyloxy groups, which can influence its reactivity and interactions in chemical and biological systems .

Biological Activity

Methyl 3-(benzyloxy)-6-bromopicolinate is a compound that has garnered attention in the field of neuropharmacology due to its significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings.

Overview of this compound

This compound is a derivative of picolinic acid, characterized by the presence of a benzyloxy group and a bromine atom at the 6-position of the pyridine ring. Its unique structural features contribute to its lipophilicity and biological activity, making it a candidate for various pharmacological studies.

Neuropharmacological Effects

One of the most notable biological activities of this compound is its ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphate compounds. This property positions it as a potential therapeutic agent for counteracting the effects of nerve agents. Research indicates that this compound can cross the blood-brain barrier more effectively than some existing antidotes, enhancing its relevance in treating central nervous system-related toxicity .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with AChE. By reactivating this enzyme, it helps restore cholinergic transmission disrupted by organophosphate poisoning. The exact biochemical pathways remain to be fully elucidated; however, its ability to modulate enzyme activity is critical for its therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(benzyloxy)-4-bromopicolinateBromine at the 4-positionDifferent position of bromination
Methyl 3-(benzyloxy)-5-bromopicolinateBromine at the 5-positionVariation in bromination site
Methyl 3-(benzyloxy)-6-chloropicolinateChlorine instead of brominePotentially different reactivity profiles
Methyl 3-(benzyloxy)-6-fluoropicolinateFluorine substitutionMay exhibit different pharmacokinetics

This table highlights how variations in bromination and substitutions can influence the biological activity and pharmacokinetics of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity and pharmacological properties of this compound:

  • Reactivation Studies : In vitro experiments demonstrated that this compound effectively reactivated AChE inhibited by organophosphates, showing promise as an antidote for nerve agent exposure .
  • Pharmacokinetic Assessments : Preliminary assessments suggest that this compound exhibits favorable pharmacokinetic properties, including efficient absorption and distribution within biological systems .
  • Potential Therapeutic Applications : Ongoing research aims to evaluate its efficacy in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease and other neurodegenerative disorders .

Properties

IUPAC Name

methyl 6-bromo-3-phenylmethoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c1-18-14(17)13-11(7-8-12(15)16-13)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEBBCRCXQNTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Benzyl bromide (3.87 g, 22.6 mmol), was added to a suspension of methyl 6-bromo-3-hydroxypicolinate (5.00 g, 21.6 mmol) and K2CO3 (5.96 g, 43.1 mmol) in anhydrous DMF (40 mL). The reaction mixture was heated at 60° C. for 18 hours, cooled to rt, and poured into an ice/water mixture. After stirring for 2.5 hours, the precipitate was collected by filtration, washed with water, and dried to provide the desired product methyl 3-(benzyloxy)-6-bromopicolinate (29A).
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3.87 g
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5 g
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5.96 g
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40 mL
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ice water
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Synthesis routes and methods II

Procedure details

A mixture of methyl 6-bromo-3-hydroxypicolinate (500 mg, 2.15 mmol), BnBr (443 mg, 3.25 mmol) and K2CO3 (595 mg, 4.31 mmol) in THF (5 mL) was stirred at RT for 3 h. Then water was added and the mixture was extracted with EtOAc (20 mL*3). The organic layer was dried over Na2SO4 and concentrated to give crude methyl 3-(benzyloxy)-6-bromopicolinate (500 mg, yield 72%), which was used for the next step without further purification. MS (M+H)+: 322/324.
Quantity
500 mg
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reactant
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443 mg
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595 mg
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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